Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- is a complex organic compound with the molecular formula C9H10O2 and a molecular weight of 150.1745 It is characterized by a tricyclic structure, which includes three interconnected rings
Vorbereitungsmethoden
The synthesis of Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- involves several steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The exact details of the synthetic routes and industrial production methods are often proprietary and may vary depending on the desired purity and yield .
Analyse Chemischer Reaktionen
Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activity and therapeutic applications. In industry, it can be used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects .
Vergleich Mit ähnlichen Verbindungen
Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- can be compared with other similar compounds, such as Tricyclo(4.2.1.02,5)nonane-3,4-dione, anti-. The syn- and anti- forms differ in their spatial arrangement, which can lead to differences in their chemical properties and reactivity . This uniqueness makes Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
67843-61-2 |
---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
tricyclo[4.2.1.02,5]nonane-3,4-dione |
InChI |
InChI=1S/C9H10O2/c10-8-6-4-1-2-5(3-4)7(6)9(8)11/h4-7H,1-3H2 |
InChI-Schlüssel |
ORYDRYMEZOIOGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3C2C(=O)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.